molecular formula C14H14N2O B13414673 4-(Phenoxymethyl)benzamidine CAS No. 57323-76-9

4-(Phenoxymethyl)benzamidine

Cat. No.: B13414673
CAS No.: 57323-76-9
M. Wt: 226.27 g/mol
InChI Key: PWIUJBQMPRRSIX-UHFFFAOYSA-N
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Description

4-Phenoxymethylbenzamidine: is an organic compound with the molecular formula C14H14N2O It consists of a benzamidine core substituted with a phenoxymethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxymethylbenzamidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-phenoxymethylbenzaldehyde.

    Formation of Benzamidine: The aldehyde is then converted to the corresponding benzamidine through a reaction with ammonia or an amine in the presence of a suitable catalyst.

Industrial Production Methods: While specific industrial production methods for 4-Phenoxymethylbenzamidine are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxymethylbenzamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the benzamidine group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of 4-Phenoxymethylbenzamidine.

Scientific Research Applications

Chemistry: 4-Phenoxymethylbenzamidine is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzamidine derivatives have shown efficacy.

Industry: In the industrial sector, 4-Phenoxymethylbenzamidine is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenoxymethylbenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the nature of the biological system involved.

Comparison with Similar Compounds

    Benzamidine: The parent compound, which lacks the phenoxymethyl group.

    4-Methylbenzamidine: A derivative with a methyl group instead of a phenoxymethyl group.

    4-Chlorobenzamidine: A derivative with a chlorine atom at the para position.

Uniqueness: 4-Phenoxymethylbenzamidine is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and binding affinity, making it a valuable compound in various research and industrial applications.

Biological Activity

4-(Phenoxymethyl)benzamidine is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article compiles recent findings from various studies to provide a comprehensive overview of its biological activity, including synthesis, characterization, and pharmacological evaluations.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzamidine derivatives with phenoxy compounds. Various studies have reported successful synthesis methods leading to compounds with significant biological activity. For instance, the condensation of 2-(4-carbamimidoylphenoxy)acetohydrazide with different aromatic acids has been a common approach, yielding derivatives that exhibit enhanced antimicrobial properties against pathogens associated with periodontal disease .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial effects against a range of pathogens. A study reported that synthesized benzamidine analogs exhibited minimum inhibitory concentrations (MIC) between 31.25 µg/mL and 125 µg/mL against various bacteria, including P. gingivalis, E. coli, and S. aureus . The compound's effectiveness was comparable to standard antibiotics, suggesting its potential as an alternative treatment for infections.

CompoundMIC (µg/mL)Pathogen
4a31.25P. gingivalis
4b62.5E. coli
4c125S. aureus

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown anti-inflammatory potential by inhibiting cyclooxygenase (COX) enzymes. Studies indicated that certain derivatives displayed IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 µM to 42.1 µM, highlighting their ability to suppress inflammatory mediators . This activity is crucial for developing new anti-inflammatory drugs that minimize side effects associated with current therapies.

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)
3b19.4531.4
4b26.0434.4
4d28.3923.8

Case Studies

Several case studies have documented the therapeutic effects of benzamidine derivatives:

  • Periodontal Disease Treatment : A study focused on novel heterocyclic derivatives of benzamidine showed significant inhibitory potential against P. gingivalis, a key pathogen in periodontal disease, with minimal cytotoxicity towards human cells .
  • Antimicrobial Synergy : Research on bis-amidines indicated that these compounds could potentiate the effects of existing antibiotics against Gram-negative bacteria, suggesting a synergistic mechanism that enhances their efficacy .
  • Cytotoxicity Analysis : The cytotoxic effects of synthesized benzamidine derivatives were evaluated using MTT assays on HEK-293 cells, revealing low toxicity levels at therapeutic concentrations .

Properties

CAS No.

57323-76-9

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

4-(phenoxymethyl)benzenecarboximidamide

InChI

InChI=1S/C14H14N2O/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H3,15,16)

InChI Key

PWIUJBQMPRRSIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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